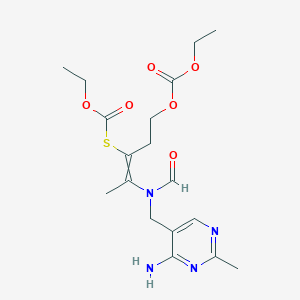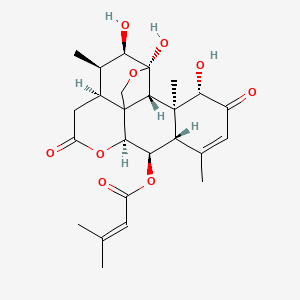
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
描述
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide is an organic compound with a complex structure that includes aromatic rings, tertiary amine groups, and hydrazine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, specifically 7-dimethylaminonaphthalene.
Functionalization: The naphthalene ring is functionalized to introduce carboxylic acid groups at the 1 and 2 positions.
Hydrazide Formation: The carboxylic acid groups are then converted to hydrazides through a reaction with hydrazine.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
化学反应分析
Types of Reactions
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide groups can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic structure allows for interactions with DNA and proteins, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
7-Dimethylaminonaphthalene-1,2-dicarboxylic acid: Lacks the hydrazide groups but has similar aromatic properties.
Naphthalene-1,2-dicarboxylic acid hydrazide: Similar structure but without the dimethylamino group.
Uniqueness
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide is unique due to the presence of both dimethylamino and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
属性
IUPAC Name |
9-(dimethylamino)-2,3-dihydrobenzo[f]phthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17(2)9-5-3-8-4-6-10-12(11(8)7-9)14(19)16-15-13(10)18/h3-7H,1-2H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMCMQSDFZKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=CC3=C2C(=O)NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183099 | |
| Record name | 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-11-1 | |
| Record name | 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)









![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)



